Cas no 1212159-97-1 ((1R)-1-(4-Propoxyphenyl)ethan-1-amine)

(1R)-1-(4-Propoxyphenyl)ethan-1-amine is a chiral amine compound characterized by its (R)-enantiomeric configuration and a propoxy-substituted phenyl group. This structural feature imparts distinct steric and electronic properties, making it valuable in asymmetric synthesis and pharmaceutical applications. The compound's chiral center enables its use as a building block for enantioselective reactions, while the propoxy group enhances solubility and modulates reactivity. Its high optical purity and well-defined stereochemistry are advantageous for the development of bioactive molecules, particularly in drug discovery and fine chemical synthesis. The compound is typically handled under controlled conditions due to its amine functionality, ensuring stability and reproducibility in research and industrial processes.
(1R)-1-(4-Propoxyphenyl)ethan-1-amine structure
1212159-97-1 structure
Product Name:(1R)-1-(4-Propoxyphenyl)ethan-1-amine
CAS No:1212159-97-1
MF:C11H17NO
MW:179.258783102036
MDL:MFCD08057380
CID:5206458
Update Time:2025-10-30

(1R)-1-(4-Propoxyphenyl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • (1R)-1-(4-Propoxyphenyl)ethan-1-amine
    • (R)-1-(4-Propoxyphenyl)ethan-1-amine
    • (1R)-1-(4-PROPOXYPHENYL)ETHANAMINE
    • Benzenemethanamine, α-methyl-4-propoxy-, (αR)-
    • MDL: MFCD08057380
    • Inchi: 1S/C11H17NO/c1-3-8-13-11-6-4-10(5-7-11)9(2)12/h4-7,9H,3,8,12H2,1-2H3/t9-/m1/s1
    • InChI Key: CGMYQZSDLTVWPQ-SECBINFHSA-N
    • SMILES: O(CCC)C1C=CC(=CC=1)[C@@H](C)N

Computed Properties

  • Exact Mass: 179.131
  • Monoisotopic Mass: 179.131
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 35.2

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Additional information on (1R)-1-(4-Propoxyphenyl)ethan-1-amine

Compound CAS No. 1212159-97-1: (1R)-1-(4-Propoxyphenyl)ethan-1-amine

Compound CAS No. 1212159-97-1, also known as (1R)-1-(4-propoxyphenyl)ethan-1-amine, is a structurally unique organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of amines, specifically featuring a chiral center at the ethanamine moiety, which contributes to its stereochemical properties. The presence of the 4-propoxyphenyl group introduces additional complexity to its structure, making it an interesting subject for both academic and industrial research.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of (1R)-1-(4-propoxyphenyl)ethan-1-amine through various methodologies. One notable approach involves the use of asymmetric catalysis to achieve high enantiomeric excess, which is crucial for applications in drug discovery and development. The compound's stereochemistry plays a pivotal role in its biological activity, as demonstrated by recent studies exploring its potential as a chiral ligand in asymmetric catalysis.

The 4-propoxyphenyl group in the molecule imparts unique electronic and steric properties, making it suitable for applications in materials science. For instance, researchers have investigated its use as a precursor for the synthesis of advanced polymers and self-assembling materials. The ability of this compound to form stable aggregates under specific conditions has opened new avenues for its application in nanotechnology.

In the pharmaceutical industry, (1R)-1-(4-propoxyphenyl)ethan-1-amine has shown promise as a building block for drug candidates targeting various therapeutic areas. Its amine functionality makes it an ideal substrate for peptide synthesis and other bioconjugation reactions. Recent studies have highlighted its potential as a modulator of protein-protein interactions, a critical area in drug development.

From an analytical standpoint, the compound's structure has been thoroughly characterized using modern spectroscopic techniques such as NMR and mass spectrometry. These studies have provided insights into its conformational flexibility and intermolecular interactions, which are essential for understanding its behavior in different chemical environments.

The synthesis of (1R)-1-(4-propoxyphenyl)ethan-1-amine involves a multi-step process that includes nucleophilic substitution and stereoselective reduction. The optimization of these steps has significantly improved the overall yield and purity of the compound, making it more accessible for large-scale production.

In conclusion, (1R)-1-(4-propoxyphenyl)ethan-1-amine is a versatile compound with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic and analytical techniques, positions it as a valuable tool in both academic research and industrial innovation.

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